Cas no 2757902-03-5 (1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2757902-03-5x500.png)
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2757902-03-5
- EN300-37378862
- EN300-7456804
- 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
- 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
-
- インチ: 1S/C7H11NO3/c9-4-7-1-6(2-7,3-8-7)5(10)11/h8-9H,1-4H2,(H,10,11)
- InChIKey: LKEYJRPECHNXAV-UHFFFAOYSA-N
- ほほえんだ: OCC12CC(C(=O)O)(CN1)C2
計算された属性
- せいみつぶんしりょう: 157.07389321g/mol
- どういたいしつりょう: 157.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): -3.7
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7456804-0.1g |
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
2757902-03-5 | 0.1g |
$2104.0 | 2023-05-29 | ||
Enamine | EN300-37378862-0.05g |
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
2757902-03-5 | 95.0% | 0.05g |
$2079.0 | 2025-03-11 | |
Enamine | EN300-7456804-10.0g |
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
2757902-03-5 | 10g |
$10285.0 | 2023-05-29 | ||
Enamine | EN300-37378862-2.5g |
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
2757902-03-5 | 95.0% | 2.5g |
$4851.0 | 2025-03-11 | |
Enamine | EN300-7456804-1.0g |
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
2757902-03-5 | 1g |
$2391.0 | 2023-05-29 | ||
Enamine | EN300-37378862-0.25g |
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
2757902-03-5 | 95.0% | 0.25g |
$2277.0 | 2025-03-11 | |
Enamine | EN300-37378862-5.0g |
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
2757902-03-5 | 95.0% | 5.0g |
$7178.0 | 2025-03-11 | |
Enamine | EN300-7456804-0.05g |
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
2757902-03-5 | 0.05g |
$2009.0 | 2023-05-29 | ||
Enamine | EN300-7456804-0.25g |
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
2757902-03-5 | 0.25g |
$2200.0 | 2023-05-29 | ||
Enamine | EN300-37378862-1.0g |
1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid |
2757902-03-5 | 95.0% | 1.0g |
$2475.0 | 2025-03-11 |
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acidに関する追加情報
Introduction to 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (CAS No. 2757902-03-5)
1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid, identified by its CAS number 2757902-03-5, is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic azaheterocycle features a fused three-membered nitrogen-containing ring with a hydroxymethyl substituent at the 1-position and a carboxylic acid group at the 4-position, making it a versatile scaffold for drug discovery and development.
The compound belongs to the class of azabicycloalkanes, which are known for their interesting pharmacological properties due to their rigid bicyclic structure and potential for binding to biological targets with high affinity. The presence of both the hydroxymethyl and carboxylic acid functional groups provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities.
In recent years, there has been growing interest in azabicycloalkanes as pharmacophores due to their ability to mimic natural products and exhibit favorable physicochemical properties such as solubility, metabolic stability, and oral bioavailability. The compound 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid has been explored in several preclinical studies as a potential lead compound for the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its structural similarity to certain natural products that have demonstrated significant biological activity. For instance, the bicyclic framework is reminiscent of compounds found in plants and microorganisms that exhibit antimicrobial, anti-inflammatory, and anticancer properties. This structural motif has inspired synthetic chemists to explore its potential as a starting point for designing new drugs targeting various diseases.
Recent research has focused on the synthesis of derivatives of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid that exhibit enhanced pharmacological activity. By modifying the hydroxymethyl or carboxylic acid groups, researchers have been able to generate compounds with improved binding affinity to specific biological targets. These modifications have led to the discovery of several promising candidates that are currently undergoing further investigation in vitro and in vivo.
The carboxylic acid group in particular offers a rich chemical handle for further functionalization. It can be esterified, amidated, or used in coupling reactions to attach other pharmacophoric units. This flexibility has allowed chemists to design molecules with diverse biological profiles, making 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid a valuable scaffold for drug discovery programs.
Moreover, the hydroxymethyl group provides an additional site for derivatization, enabling the introduction of polar or hydrophobic substituents that can modulate solubility and membrane permeability. This balance between hydrophilic and hydrophobic interactions is crucial for optimizing drug-like properties such as bioavailability and tissue distribution.
In academic research, this compound has been employed as a building block for more complex molecules through various synthetic strategies. For example, it can serve as a precursor for constructing larger azaheterocycles or as a component in libraries of diverse scaffolds for high-throughput screening assays. These approaches have accelerated the discovery process by allowing researchers to rapidly evaluate large numbers of compounds for their potential therapeutic value.
The interest in 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid extends beyond academic research into industrial applications as well. Pharmaceutical companies have recognized its potential as a lead compound and are investing resources into developing novel derivatives with therapeutic applications in areas such as oncology, neurology, and immunology.
One particularly exciting area of investigation involves using this compound as a starting point for designing molecules that interact with enzymes or receptors involved in disease pathways. By leveraging its unique structural features, researchers aim to develop inhibitors or modulators that can selectively target specific disease-related proteins without affecting normal physiological processes.
The synthesis of 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid itself presents interesting challenges due to its strained bicyclic structure and the need to introduce functional groups in specific positions while maintaining overall chemical stability. Advances in synthetic methodologies have made it possible to access this compound more efficiently than ever before, paving the way for further exploration of its derivatives.
As our understanding of biological systems continues to grow, so does the demand for innovative molecular entities like 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid that can address unmet medical needs. Its unique structural features make it an attractive candidate for future drug development efforts, and ongoing research promises to uncover even more about its potential applications.
2757902-03-5 (1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid) 関連製品
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